Dde-L-lys(boc)-OH

Description

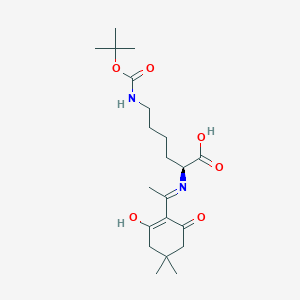

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUZKDZPORXJLE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Dde-L-lys(boc)-OH

An In-Depth Technical Guide to the Structure and Application of Dde-L-lys(Boc)-OH

Introduction

Nα-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as this compound, is a specialized amino acid derivative crucial for advanced peptide synthesis and chemical biology. Its unique structure incorporates two distinct and orthogonally stable protecting groups, Dde and Boc, attached to the alpha (α) and epsilon (ε) amino groups of an L-lysine core, respectively. This arrangement allows for the selective deprotection and modification of specific sites within a complex peptide, making it an invaluable building block for creating branched or cyclic peptides, and for attaching reporter molecules like fluorophores or biotin.[1][2][3] This guide provides a detailed analysis of its structure, properties, and applications for researchers and professionals in drug development and chemical synthesis.

Core Structure Analysis

The structure of this compound is a composite of three key chemical entities: the L-lysine backbone and two protecting groups, Dde and Boc, each serving a distinct purpose in chemical synthesis.

L-Lysine Backbone

L-lysine is an essential α-amino acid with the chemical formula C₆H₁₄N₂O₂.[][5][6] Its structure features a central chiral carbon (the α-carbon) bonded to an α-amino group (-NH₂), an α-carboxylic acid group (-COOH), a hydrogen atom, and a side chain consisting of a four-carbon aliphatic chain ending with a primary amine (-NH₂), known as the ε-amino group.[7][8] This side chain makes lysine a basic, positively charged amino acid at physiological pH.[8] In this compound, both the α-amino and ε-amino groups serve as attachment points for protecting groups.

Nα-Dde Protecting Group

The alpha-amino group (Nα) of the lysine is protected by the Dde group, which stands for 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl .[1][9] This group is known for its stability under the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively.[1][3] Its primary utility lies in its selective removal using a dilute solution of hydrazine (H₂N-NH₂), a process that leaves acid-labile (like Boc) and base-labile (like Fmoc) protecting groups intact.[1][3] This orthogonality is fundamental to its application in complex synthetic strategies.

Nε-Boc Protecting Group

The epsilon-amino group (Nε) on the lysine side chain is protected by the Boc group, which stands for tert-butoxycarbonyl .[10][11] The Boc group is one of the most common amine-protecting groups in organic synthesis.[10][12] It is characterized by its stability in basic and nucleophilic conditions but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[11][13][14]

Chemical and Physical Properties

The key quantitative data for this compound are summarized below, providing essential information for experimental design and characterization.

| Property | Value | Reference |

| Synonyms | N-alpha-Dde-N-epsilon-Boc-L-lysine; Dde-Lys(Boc) | [15] |

| Full Chemical Name | N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-epsilon-t-butyloxycarbonyl-L-lysine | [15] |

| CAS Number | 1189586-14-8 | [15][16] |

| Molecular Formula | C₂₁H₃₄N₂O₆ | [15][17] |

| Molecular Weight | 410.51 g/mol | [15] |

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, detailing the connectivity of the L-lysine core with the Nα-Dde and Nε-Boc protecting groups.

Caption: Chemical structure of this compound.

Application in Orthogonal Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) requiring site-specific modifications. The Dde and Boc groups are considered "orthogonal," meaning one can be removed without affecting the other, enabling a precise, multi-step synthetic strategy.[1]

A typical workflow involves incorporating this compound into a growing peptide chain. After the main chain is synthesized, the Dde group can be selectively removed with hydrazine to expose the α-amino group for cyclization or branching. Alternatively, the ε-amino group can be deprotected by removing the Boc group with acid to attach a label or another molecule to the side chain.

Caption: Orthogonal deprotection workflow using this compound.

Experimental Protocols

The successful use of this compound hinges on the precise execution of deprotection protocols. Below are detailed methodologies for the selective cleavage of each protecting group.

Protocol for Hydrazine-Mediated Dde Group Cleavage

This protocol is designed for the removal of the Dde group from a peptide synthesized on a solid support (resin).

-

Resin Preparation : Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.

-

Deprotection Solution : Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.

-

Cleavage Reaction :

-

Drain the DMF from the swollen resin.

-

Add the 2% hydrazine/DMF solution to the resin.

-

Agitate the mixture at room temperature. The reaction is typically performed in short, repeated cycles (e.g., 3 cycles of 3-5 minutes each) to minimize potential side reactions.[18]

-

-

Washing : After the final treatment, drain the reaction vessel and thoroughly wash the resin with DMF (5-6 times) to completely remove the hydrazine and the cleaved Dde-pyrazole byproduct.[1]

-

Confirmation : The deprotection can be monitored spectrophotometrically, as the cleavage product absorbs light.[3] The resin is now ready for the subsequent synthetic step (e.g., coupling).

Note on Side Reactions: High concentrations of hydrazine or prolonged exposure can lead to side reactions, such as cleavage of the peptide backbone.[1] Dde migration can also occur under certain basic conditions, though the use of hydrazine for cleavage is direct and typically avoids this issue.[18][19]

Protocol for Acid-Mediated Boc Group Cleavage

This protocol describes the standard procedure for removing the acid-labile Boc group.

-

Resin Preparation : Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.

-

Deprotection Solution : Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Scavengers like triisopropylsilane (TIS) or water (2-5%) may be added to prevent side reactions from the tert-butyl cation generated during cleavage.[11]

-

Cleavage Reaction :

-

Drain the DCM from the swollen resin.

-

Add the TFA/DCM solution to the resin.

-

Agitate the mixture at room temperature for 20-30 minutes.

-

-

Washing : Drain the TFA solution and wash the resin extensively with DCM (3-5 times), followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM to prepare for the next step.

-

Confirmation : A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of the newly freed primary amine.

Conclusion

This compound is a highly sophisticated and enabling chemical tool for advanced peptide and protein chemistry. The strategic placement of two orthogonal protecting groups—the hydrazine-labile Dde group at the Nα position and the acid-labile Boc group at the Nε position—provides chemists with precise control over site-specific modifications. A comprehensive understanding of its structure and the associated deprotection protocols is essential for leveraging its full potential in the development of complex therapeutics and research probes.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. Lysine | Benefits, Structure & Uses - Lesson | Study.com [study.com]

- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. supremepharmatech.com [supremepharmatech.com]

- 8. Lysine - Wikipedia [en.wikipedia.org]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. This compound - Creative Peptides [creative-peptides.com]

- 16. store.p212121.com [store.p212121.com]

- 17. BOC-L-LYS(DDE)-OH | 444795-66-8 [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dde-L-lys(boc)-OH chemical properties and stability

An In-depth Technical Guide to Dde-L-lys(boc)-OH: Chemical Properties and Stability

This guide provides a comprehensive overview of the chemical properties, stability, and handling of Nα-Boc-Nε-Dde-L-lysine (this compound), a critical building block for researchers, scientists, and professionals in peptide chemistry and drug development. Its unique orthogonal protecting group strategy allows for selective chemical modifications, making it invaluable in the synthesis of complex peptides.[1]

Core Chemical Properties

This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.[1] This dual protection scheme is central to its utility in advanced peptide synthesis.

| Property | Value |

| CAS Number | 444795-66-8[1][2] |

| Molecular Formula | C₂₁H₃₄N₂O₆[1] |

| Molecular Weight | 410.5 g/mol [1] |

| Appearance | White or off-white powder[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Boiling Point | 591.8 ± 50.0 °C at 760 mmHg[1] |

| Flash Point | 311.7 ± 30.1 °C[1] |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions: It is recommended to store the compound in a cool, dry, and sealed container to prevent degradation from moisture and air exposure.[1] For long-term storage, temperatures of -20°C are advisable.[3]

Chemical Stability: The stability of the two protecting groups under different chemical conditions is the cornerstone of their orthogonal nature.

-

Boc Group: The tert-butyloxycarbonyl group is stable to basic conditions but is readily cleaved by strong acids.[4] It is stable during the removal of the Dde group.

-

Dde Group: The Dde group is stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc-group removal (e.g., piperidine).[5][6] It is selectively cleaved under mild conditions using hydrazine.[3][6]

Experimental Protocols

The key utility of this compound lies in the selective removal of its protecting groups.

Protocol 1: Selective Cleavage of the Dde Group

This procedure allows for the deprotection of the lysine side-chain while the N-terminal Boc group remains intact, enabling site-specific modification.

Reagents:

-

Peptide-resin containing the Dde-protected lysine residue

-

2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 2% hydrazine in DMF.

-

Allow the reaction to proceed for 3 to 10 minutes at room temperature. Repeat this step two more times.

-

Wash the resin thoroughly with DMF to remove the cleavage products and excess hydrazine.

-

The newly exposed ε-amino group is now available for subsequent chemical modification.

Note: The progress of Dde removal can be monitored spectrophotometrically.[5] Hydroxylamine has also been reported as an alternative reagent for Dde cleavage.[3]

Protocol 2: Cleavage of the Boc Group

This procedure is typically performed as one of the final steps in peptide synthesis to deprotect the N-terminus or as part of the global deprotection and cleavage from the resin.

Reagents:

-

Peptide containing the Boc-protected lysine residue

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water), depending on the peptide sequence

Procedure:

-

Treat the peptide (either on-resin or in solution) with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA).

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

For resin-bound peptides, filter the resin and collect the filtrate.

-

Precipitate the deprotected peptide from the TFA solution using cold diethyl ether.

-

Centrifuge and wash the peptide pellet to remove residual TFA and scavengers.

Visualized Workflows and Relationships

Orthogonal Deprotection Strategy

The following diagram illustrates the logical workflow of the orthogonal deprotection of a lysine residue protected with both Boc and Dde groups, allowing for two distinct pathways for modification.

Caption: Orthogonal deprotection scheme for this compound.

Experimental Workflow: Side-Chain Modification

This diagram outlines the typical experimental steps for the selective removal of the Dde group and subsequent modification of the lysine side chain on a solid support.

Caption: Workflow for selective Dde deprotection and modification.

References

- 1. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 2. BOC-L-LYS(DDE)-OH | 444795-66-8 [chemicalbook.com]

- 3. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. shop.bachem.com [shop.bachem.com]

The Cornerstone of Complex Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide science, the synthesis of complex and modified peptides is fundamentally reliant on a sophisticated strategy known as orthogonal protection. This guide provides a deep dive into the core principles of orthogonal protecting groups, their strategic application in solid-phase peptide synthesis (SPPS), and the detailed methodologies required for their successful implementation. By leveraging a multi-layered defense of temporary, permanent, and semi-permanent protecting groups, researchers can achieve the precise, stepwise assembly of amino acids, enabling the creation of novel peptide-based therapeutics and research tools.

The Core Principle of Orthogonality

At its heart, orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This principle is the bedrock of modern peptide chemistry, allowing for the controlled elongation of the peptide chain and the introduction of modifications such as branching, cyclization, and the incorporation of non-natural amino acids.[2][3]

A successful orthogonal protection strategy hinges on the careful selection of protecting groups with distinct chemical labilities. Typically, peptide synthesis employs three main categories of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]

-

Permanent side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][2]

-

Semi-permanent (or auxiliary orthogonal) protecting groups: These are used for specific side-chain modifications and can be removed in the presence of both temporary and permanent protecting groups.[1]

Dominant Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary orthogonal strategies have dominated the landscape of SPPS: the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies is dictated by the specific requirements of the synthesis, including the sequence of the target peptide, its length, and the presence of any sensitive moieties.[3]

The Fmoc/tBu Strategy: A Mild and Versatile Approach

The Fmoc/tBu strategy is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[4][5] This strategy is considered fully orthogonal because the conditions for removing the Fmoc group (mild base) are completely different from those required to cleave the tBu-based groups and the peptide from the resin (strong acid).[3][4]

Key Features of the Fmoc/tBu Strategy:

-

Nα-Protection: Fmoc group, removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]

-

Side-Chain Protection: tBu, trityl (Trt), and Boc groups, which are stable to the basic conditions of Fmoc deprotection.[3]

-

Final Cleavage: Strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously remove the side-chain protecting groups and cleave the peptide from the resin.[3][6]

The milder deprotection conditions for the Nα-amino group make the Fmoc/tBu strategy particularly suitable for the synthesis of peptides containing acid-sensitive modifications, such as phosphorylation and glycosylation.[3]

The Boc/Bzl Strategy: A Classic and Robust Method

The Boc/Bzl strategy, a more traditional approach, relies on graded acid lability.[2] It employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for permanent side-chain protection.[2][7] This strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acid, but at different concentrations.[3][8]

Key Features of the Boc/Bzl Strategy:

-

Nα-Protection: Boc group, removed by a moderately strong acid like TFA.[2][3]

-

Side-Chain Protection: Bzl-based groups, which are stable to the conditions used for Boc removal but are cleaved by very strong acids.[2][3]

-

Final Cleavage: A very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for the final deprotection and cleavage.[3][9]

The robust nature of the Boc/Bzl strategy makes it effective for the synthesis of long or hydrophobic peptides that may be prone to aggregation.[3] However, the harsh final cleavage conditions can potentially degrade sensitive amino acid residues.[3]

Quantitative Data on Protecting Group Stability and Cleavage

The success of any peptide synthesis campaign relies on the quantitative efficiency of both the protection and deprotection steps. The following tables summarize the stability and cleavage conditions for commonly used protecting groups in both the Fmoc/tBu and Boc/Bzl strategies.

Table 1: Stability of Common Protecting Groups in the Fmoc/tBu Strategy

| Protecting Group | Type | Cleavage Reagent | Stability to 20% Piperidine/DMF | Stability to TFA |

| Fmoc | Nα-amino | 20% Piperidine in DMF | Labile | Stable |

| Boc | Side-chain (Lys, Trp) | TFA | Stable | Labile |

| tBu | Side-chain (Asp, Glu, Ser, Thr, Tyr) | TFA | Stable | Labile |

| Trt | Side-chain (Asn, Gln, His) | TFA | Stable | Labile |

| Pbf | Side-chain (Arg) | TFA | Stable | Labile |

| Acm | Side-chain (Cys) | Hg(OAc)₂, I₂ | Stable | Stable |

Table 2: Stability of Common Protecting Groups in the Boc/Bzl Strategy

| Protecting Group | Type | Cleavage Reagent | Stability to TFA | Stability to HF |

| Boc | Nα-amino | TFA | Labile | Labile |

| Cbz (Z) | Side-chain (Lys) | H₂, Pd/C; HBr/AcOH | Stable | Labile |

| Bzl | Side-chain (Asp, Glu, Ser, Thr, Tyr) | HF, TFMSA | Stable | Labile |

| Tos | Side-chain (Arg) | HF, TFMSA | Stable | Labile |

| Bom | Side-chain (His) | HF, TFMSA | Stable | Labile |

| Dnp | Side-chain (His) | Thiophenol | Stable | Stable |

Auxiliary Orthogonal Protecting Groups for Complex Peptide Architectures

Beyond the primary Nα-amino and side-chain protecting groups, a third dimension of orthogonality is often required for the synthesis of more complex peptides. These auxiliary protecting groups can be removed under unique conditions, leaving the other protecting groups intact. This allows for site-specific modifications such as the formation of cyclic peptides, branched peptides, and peptide conjugates.[2]

Table 3: Common Auxiliary Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Protected Functionality | Cleavage Reagent | Orthogonal to |

| Alloc (Allyloxycarbonyl) | Amine, Alcohol, Carboxyl | Pd(PPh₃)₄ / Scavenger | Fmoc/tBu, Boc/Bzl |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine | 2% Hydrazine in DMF | Fmoc/tBu |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine | 2% Hydrazine in DMF | Fmoc/tBu |

| Mtt (4-Methyltrityl) | Amine | 1% TFA in DCM | Fmoc/tBu |

| Mmt (4-Methoxytrityl) | Amine | Dilute Acid (e.g., AcOH/TFE/DCM) | Fmoc/tBu |

| Azido | Amine | Phosphines (e.g., PMe₃) | Fmoc/tBu, Boc/Bzl |

Experimental Protocols

The following are detailed methodologies for key deprotection steps in orthogonal peptide synthesis.

Protocol 1: Fmoc Deprotection in Fmoc/tBu SPPS

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[1]

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[2]

-

Second Deprotection: Drain the piperidine solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[2]

-

Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.

Protocol 2: Boc Deprotection in Boc/Bzl SPPS

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture for 20-30 minutes at room temperature.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Final Washing: Wash the resin extensively with DCM and then DMF to prepare for the next coupling step.

Protocol 3: Selective Cleavage of an Alloc Group

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Reagent Preparation: Prepare a solution of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to the Alloc group) and a scavenger such as phenylsilane (PhSiH₃) (20-40 equivalents) in DCM.

-

Deprotection: Add the reagent solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally with DMF.

Visualizing Orthogonal Strategies

Diagrams are essential for understanding the logical flow of complex synthetic pathways enabled by orthogonal protection.

Caption: The principle of orthogonal protection in peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Workflow for the synthesis of a branched peptide.

Conclusion

The strategy of orthogonal protection is an indispensable tool in the arsenal of the modern peptide chemist. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the principles of orthogonality, the nuances of the different protection strategies, and the precise experimental conditions for deprotection is paramount for the successful synthesis of high-purity, complex peptides for research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. academic.oup.com [academic.oup.com]

- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

The Strategic Application of Dde and Boc Protecting Groups in Lysine Chemistry: A Technical Guide

For researchers, scientists, and drug development professionals, the selective modification of lysine residues is a cornerstone of advanced peptide synthesis and bioconjugation. The strategic use of protecting groups is paramount to achieving this selectivity. This in-depth technical guide explores the roles of two critical amine-protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and tert-butyloxycarbonyl (Boc), in managing the reactivity of lysine's ε-amino group.

This document provides a comprehensive overview of the chemical properties, orthogonality, and practical applications of Dde and Boc protecting groups. It includes detailed experimental protocols for their installation and removal, quantitative data to inform reaction optimization, and visual representations of key chemical processes to facilitate understanding.

Core Concepts: Orthogonality and Strategic Deprotection

The utility of Dde and Boc in complex peptide synthesis lies in their orthogonality. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications of a peptide chain.[1][2]

-

Boc (tert-butyloxycarbonyl): This acid-labile group is stable under a wide range of conditions, including basic and nucleophilic environments.[3][4] It is typically removed using strong acids like trifluoroacetic acid (TFA).[3][5]

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) deprotection.[6] It is selectively cleaved by treatment with dilute hydrazine.[6][7]

This orthogonality makes the combination of Boc, Fmoc, and Dde a powerful toolkit for creating complex peptide architectures, such as branched and cyclic peptides, and for the site-specific attachment of molecules like fluorophores or drugs.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protection and deprotection of lysine using Boc and Dde groups, compiled from various sources.

Table 1: Lysine Protection with Boc and Dde

| Protecting Group | Reagent | Reaction Conditions | Typical Yield | Reference |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Aqueous or organic solvent (e.g., water, THF, acetonitrile), base (e.g., NaHCO₃, triethylamine), room temperature to 40°C. | High | [8][9][10][11] |

| Dde | 3-acetyl-4,4-dimethyl-2,6-dioxocyclohexane or derivative | Basic conditions, regioselective reaction on the ε-amino group of Fmoc-protected lysine. | High | [7] |

Table 2: Deprotection of Boc- and Dde-protected Lysine

| Protecting Group | Deprotection Reagent | Reaction Conditions | Typical Reaction Time | Reference |

| Boc | Trifluoroacetic acid (TFA) | Neat TFA or in a solvent like dichloromethane (DCM). | 30 minutes to a few hours.[3] | [3][5][8][12] |

| Boc | 4M HCl in 1,4-dioxane | Room temperature. | 1 to 4 hours.[3] | [3] |

| Dde | 2% (v/v) hydrazine in DMF | Room temperature. | 3 x 3 minutes.[13] | [7][13][14] |

| Dde | 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP | Room temperature. | 30 to 60 minutes.[14] | [13][14][15] |

Experimental Protocols

Boc Protection of Lysine (General Procedure)

This protocol describes the protection of both the α- and ε-amino groups of lysine.

-

Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.[9]

-

pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.[9]

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the lysine solution.[9]

-

Reaction: Stir the reaction mixture at room temperature overnight.[9]

-

Workup: Concentrate the mixture under reduced pressure and acidify with 4 M KHSO₄ solution to a pH of 1-2.[9]

-

Extraction: Extract the product with ethyl acetate. Combine the organic phases and dry under reduced pressure to yield the Boc-protected lysine.[9]

Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is for the removal of the Boc group from a protected amine.

-

Dissolution: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM).[12][16]

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can vary, with common conditions being 25% TFA in DCM.[12][16]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

Dde Protection of Lysine (within Peptide Synthesis)

The Dde group is typically introduced by using pre-synthesized Fmoc-Lys(Dde)-OH during solid-phase peptide synthesis (SPPS).[7] The synthesis of Fmoc-Lys(Dde)-OH involves the protection of the α-amino group of L-lysine with the Fmoc group, followed by the regioselective protection of the ε-amino group with the Dde group.[7]

Dde Deprotection using Hydrazine

This protocol details the removal of the Dde group from a resin-bound peptide.

-

Resin Preparation: Wash the resin-bound peptide thoroughly with dimethylformamide (DMF).[13]

-

Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[13][14]

-

Deprotection Reaction: Add the 2% hydrazine solution to the resin and gently agitate the mixture at room temperature for 3 minutes. Drain the solution.[13]

-

Repeat: Repeat the hydrazine treatment two more times.[13]

-

Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and the cleaved protecting group.[13]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes involved, the following diagrams have been generated using Graphviz.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.[3]

Caption: Hydrazine-mediated cleavage of a Dde-protected amine.[6]

Caption: Workflow for orthogonal solid-phase peptide synthesis.

Challenges and Considerations

While powerful, the use of Dde and Boc protecting groups is not without its challenges.

-

Dde Migration: Under basic conditions, particularly during Fmoc removal with piperidine, the Dde group can migrate from one amine to another.[13][17] This can be mitigated by using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection when a Dde-protected lysine is present.[13][17]

-

Incomplete Dde Deprotection: In some cases, complete removal of the Dde group with hydrazine can be difficult. This may be due to insufficient reaction time, low reagent concentration, or steric hindrance.[13] Increasing the reaction time or the number of hydrazine treatments can help overcome this issue.[13]

-

Side Reactions with Hydrazine: High concentrations of hydrazine can lead to side reactions, such as cleavage of the peptide backbone at glycine residues and the conversion of arginine to ornithine.[6] Therefore, it is crucial to use a dilute solution of hydrazine (typically 2%).[6][14]

-

Acid-Sensitivity with Boc Deprotection: While TFA is effective for Boc removal, it can also cleave other acid-labile protecting groups and the peptide from the resin. The choice of acid and reaction conditions must be carefully considered based on the overall protection strategy.[3][11]

Conclusion

The Dde and Boc protecting groups are indispensable tools in modern peptide chemistry. Their distinct deprotection chemistries provide the orthogonality required for the synthesis of complex, highly functionalized peptides. A thorough understanding of their properties, combined with careful selection of reaction conditions, enables researchers to harness the full potential of these protecting groups in the development of novel therapeutics, diagnostics, and research probes. This guide provides a foundational understanding and practical protocols to aid in the successful application of Dde and Boc in lysine chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. BOC deprotection [fr.bzchemicals.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dde-L-lys(boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly known as Dde-L-lys(boc)-OH. This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides for research and therapeutic development. This guide details its chemical properties, applications, and the experimental protocols for its use.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, and the epsilon-amino group of the side chain is protected by a Boc (tert-butoxycarbonyl) group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and modification of the lysine residue within a peptide sequence.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 410.5 g/mol (or 410.51 g/mol ) | [1][2][3] |

| Molecular Formula | C₂₁H₃₄N₂O₆ | [2][3] |

| CAS Number | 1189586-14-8 or 444795-66-8 | [1][2][4] |

| Appearance | White or off-white powder | [3] |

Note on CAS Number: There is a discrepancy in the CAS number among various suppliers. Researchers should verify the specific CAS number associated with their purchased material.

Orthogonal Protection Strategy in Peptide Synthesis

The primary application of this compound lies in its role in orthogonal protection strategies during SPPS.[5] In an orthogonal system, different protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[6]

The Dde group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid - TFA) and the basic conditions typically used for Fmoc group removal (e.g., piperidine in DMF).[2] However, the Dde group can be selectively cleaved using a dilute solution of hydrazine, which does not affect the Boc protecting group.[4][7][8] This allows for site-specific modification of the lysine side chain, which is invaluable for the synthesis of:

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected ε-amino group of the lysine residue.[4]

-

Cyclic Peptides: The lysine side chain can be used to form a lactam bridge with the C-terminus or another side chain.[4]

-

Site-Specific Conjugation: The exposed amine can be used as a handle to attach labels, drugs, or other molecules.[4]

Experimental Protocols

Below are detailed methodologies for the key experimental step involving this compound: the selective deprotection of the Dde group.

Protocol 1: Dde Group Removal using Hydrazine

This is the standard method for Dde deprotection.

Materials:

-

Peptide-resin containing the Dde-protected lysine.

-

N,N-Dimethylformamide (DMF).

-

Hydrazine monohydrate.

-

2% (v/v) Hydrazine in DMF solution.

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 2% (v/v) solution of hydrazine monohydrate in DMF (approximately 10 mL per gram of resin).[2]

-

Agitate the mixture gently at room temperature for 3-5 minutes.[2]

-

Drain the deprotection solution.

-

Repeat the hydrazine treatment two more times.[2]

-

Thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved Dde adduct.[2]

Caution: Higher concentrations of hydrazine can lead to undesired side reactions.[3]

Protocol 2: Milder Dde Removal with Hydroxylamine/Imidazole

This method can be used for selective Dde removal in the presence of Fmoc groups.[3]

Materials:

-

Peptide-resin with the Dde-protected lysine.

-

N-methylpyrrolidone (NMP).

-

Hydroxylamine hydrochloride.

-

Imidazole.

Procedure:

-

Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[2]

-

Wash the peptide-resin with DMF.

-

Add the hydroxylamine/imidazole solution to the resin.

-

Agitate the mixture at room temperature for 30-60 minutes.[1][3]

-

Drain the solution and wash the resin thoroughly with DMF.[1][3]

Application in Drug Development: Synthesis of GLP-1 Analogues

This compound and similar orthogonally protected lysine derivatives are instrumental in the synthesis of modified therapeutic peptides, such as glucagon-like peptide-1 (GLP-1) analogues used in the treatment of type 2 diabetes. For instance, in the synthesis of liraglutide, a branching lysine derivative is used to attach a fatty acid side chain, which extends the drug's half-life.[9] The orthogonal protection allows for the assembly of the main peptide backbone, followed by the selective deprotection of the lysine side chain and the subsequent attachment of the fatty acid moiety.

Visualizing Workflows and Concepts

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway application.

Caption: Experimental workflow for SPPS using this compound.

Caption: Conceptual application of a peptide synthesized with this compound.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

The Genesis of a Key Orthogonal Protecting Group: Discovery and Synthesis of Dde-L-lys(Boc)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide synthesis and drug development, enabling the precise and efficient construction of complex molecular architectures. Among the arsenal of protective groups available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group holds a significant position due to its unique cleavage conditions, which are orthogonal to the widely used Boc and Fmoc strategies. This technical guide provides a comprehensive overview of the discovery and initial synthesis of a key building block utilizing this group, Dde-L-lys(Boc)-OH, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Significance

The Dde protecting group was first introduced to the scientific community in 1993 by B. W. Bycroft and his colleagues.[1] Their seminal work, published in the Journal of the Chemical Society, Chemical Communications, described a novel amine protecting group that could be cleaved under mild conditions using hydrazine, offering an alternative to the more established protecting group strategies.[1]

The significance of the Dde group lies in its orthogonality. In peptide synthesis, the α-amino group of amino acids is typically protected by either a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or an acid-labile group like Boc (tert-butoxycarbonyl). The Dde group, being stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid), allows for the selective deprotection and subsequent modification of the ε-amino group of lysine side chains. This feature is invaluable for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or cytotoxic drugs.[2]

While highly useful, it is important to note that instances of Dde group migration have been reported, particularly in the presence of piperidine during Fmoc deprotection.[2] This has led to the development of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group to mitigate this side reaction.[3]

Synthetic Pathways

The synthesis of this compound involves a multi-step process that begins with the selective protection of the α-amino group of L-lysine with a Boc group, followed by the introduction of the Dde group onto the ε-amino group.

Synthesis of the Precursor: Nα-Boc-L-lysine (H-Lys(Boc)-OH)

The synthesis of the key intermediate, Nα-Boc-L-lysine, can be achieved through various methods. A common approach involves the selective protection of the α-amino group of L-lysine. One straightforward method is the direct reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in a mixed solvent system under basic conditions.[4]

Synthesis of Nα-Boc-Nε-Dde-L-lysine (Boc-Lys(Dde)-OH)

With the Nα-Boc-L-lysine precursor in hand, the Dde group is introduced by reacting the free ε-amino group with 2-acetyldimedone in a suitable solvent such as ethanol, often under reflux conditions.[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its precursor.

Synthesis of Nα-Boc-L-lysine (H-Lys(Boc)-OH)

This protocol is adapted from a general procedure for the Boc protection of amino acids.[4]

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in a mixture of deionized water and dioxane.

-

Cool the solution in an ice-water bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Wash the mixture with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

| Reactant | Molar Ratio | Notes |

| L-lysine hydrochloride | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 3.0 | Boc source |

| Sodium bicarbonate | 10.0 | Base |

Table 1: Molar ratios for the synthesis of Nα-Boc-L-lysine.

Synthesis of Nα-Boc-Nε-Dde-L-lysine (Boc-Lys(Dde)-OH)

This protocol is logically adapted from the synthesis of the analogous Fmoc-L-Lys(Dde)-OH.[5]

Materials:

-

Nα-Boc-L-lysine (H-Lys(Boc)-OH)

-

2-Acetyldimedone

-

Ethanol (EtOH)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Nα-Boc-L-lysine in ethanol.

-

Add 2-acetyldimedone to the solution. A base such as DIPEA can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the final product.

| Reactant | Molar Ratio | Notes |

| Nα-Boc-L-lysine | 1.0 | Starting material |

| 2-Acetyldimedone | 1.5 | Dde source |

| DIPEA | 3.0 | Base (optional) |

Table 2: Molar ratios for the synthesis of Nα-Boc-Nε-Dde-L-lysine.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₁H₃₄N₂O₆ |

| Molecular Weight | 410.5 g/mol |

| Appearance | White or off-white powder |

| Purity (typical) | ≥98% |

Table 3: Physicochemical properties of Boc-Lys(Dde)-OH.[6]

Characterization is typically performed using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both Boc and Dde protecting groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflow and Logic

The overall experimental workflow is designed to ensure the selective protection of the two amino groups of L-lysine.

The logic of this workflow is based on the differential reactivity of the α- and ε-amino groups of lysine and the specific reaction conditions that favor the selective introduction of the Boc and Dde protecting groups. The initial Boc protection is directed to the more nucleophilic α-amino group under controlled pH. Subsequently, the remaining free ε-amino group is available for reaction with 2-acetyldimedone to form the Dde-protected derivative.

Conclusion

The discovery of the Dde protecting group and the development of synthetic routes to building blocks like this compound have significantly expanded the toolbox for peptide and medicinal chemists. The ability to selectively deprotect the lysine side chain under mild, orthogonal conditions has paved the way for the creation of novel and complex bioactive molecules. This technical guide provides a foundational understanding of the history, synthesis, and key experimental considerations for this important chemical entity, empowering researchers and drug development professionals in their pursuit of innovative therapeutics.

References

- 1. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 3. Boc-Lys(ivDde)-OH synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

- 6. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

Preliminary Investigation of Dde-L-lys(Boc)-OH Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the reactivity of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Dde-L-lys(Boc)-OH). This document details the orthogonal nature of the Dde and Boc protecting groups, offering insights into their selective deprotection. The information presented herein is crucial for the strategic design of complex peptide synthesis and the development of novel drug conjugates.

Introduction to Orthogonal Protection with this compound

In the realm of peptide synthesis and chemical biology, the ability to selectively unmask specific functional groups in the presence of others is paramount. This concept, known as orthogonal protection, allows for precise molecular manipulations, such as the creation of branched peptides, site-specific labeling with fluorophores or drugs, and the synthesis of complex peptide architectures. This compound is a valuable bifunctional amino acid derivative that embodies this principle, featuring two distinct amine protecting groups: the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the α-amine and the Boc (tert-butoxycarbonyl) group on the ε-amine of the lysine side chain.

The Dde group is characteristically labile to hydrazine, while the Boc group is stable under these conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] Conversely, the Dde group is resistant to the acidic conditions used for Boc removal.[2] This differential reactivity forms the basis of their orthogonality and enables the sequential deprotection of the α- and ε-amino groups of the lysine residue.

Chemical Structure and Reactivity Overview

The unique reactivity of this compound stems from the distinct chemical nature of its two protecting groups.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group:

-

Cleavage: Removed by treatment with hydrazine (typically 2% in DMF).[3] The reaction proceeds via nucleophilic attack by hydrazine on the enone system of the Dde group, followed by cyclization to form a stable pyrazole byproduct and release the free amine.[4]

-

Stability: Stable to acidic conditions (e.g., TFA) used for Boc deprotection and generally stable to the basic conditions used for Fmoc group removal (though some instability can be observed with prolonged exposure to piperidine).[2]

Boc (tert-butoxycarbonyl) Group:

-

Cleavage: Removed by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), through an acid-catalyzed hydrolysis mechanism.[5] This process generates a carbamic acid intermediate that readily decarboxylates to yield the free amine.[6]

-

Stability: Stable to the mildly basic conditions of hydrazine treatment used for Dde removal.[4]

This orthogonal stability is visually represented in the following diagram:

Quantitative Data on Deprotection Reactions

The efficiency of the selective deprotection of this compound is influenced by several factors, including reagent concentration, reaction time, and temperature. The following tables summarize representative quantitative data for the solution-phase deprotection of each group.

Selective Dde Deprotection

The removal of the Dde group is typically rapid and clean.

| Hydrazine Monohydrate Conc. | Solvent | Reaction Time | Temperature (°C) | Yield of H-L-lys(Boc)-OH | Purity |

| 2% (v/v) | DMF | 10 min | 25 | >95% | High |

| 2% (v/v) | DMF | 30 min | 25 | >98% | High |

| 5% (v/v) | DMF | 5 min | 25 | >95% | High |

| 2% (v/v) | Methanol | 15 min | 25 | >90% | Good |

Table 1: Representative data for the selective deprotection of the Dde group from this compound in solution phase.

Selective Boc Deprotection

The cleavage of the Boc group requires strong acidic conditions.

| TFA Concentration (v/v) | Solvent | Reaction Time | Temperature (°C) | Yield of Dde-L-lys-OH | Purity |

| 25% | DCM | 2 h | 25 | >95% | High |

| 50% | DCM | 30 min | 25 | >98% | High |

| 95% | (neat) | 15 min | 25 | >98% | High |

| 4 M HCl | Dioxane | 2 h | 25 | >95% | High |

Table 2: Representative data for the selective deprotection of the Boc group from this compound in solution phase.

Experimental Protocols

The following are detailed experimental protocols for the selective deprotection of this compound in a solution-phase setting.

Protocol for Selective Dde Deprotection

This protocol outlines the removal of the Dde group to yield H-L-lys(Boc)-OH.

References

An In-depth Technical Guide to the Theoretical Applications of Dde-Protected Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical applications of 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected lysine derivatives. The unique properties of the Dde protecting group, particularly its orthogonality to the widely used Fmoc and Boc protecting groups, make it an invaluable tool in peptide synthesis, chemical biology, and drug development.[1] This guide will delve into the core applications, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize key workflows and mechanisms.

Core Concepts of Dde Protection

The Dde group is a protecting group for primary amines, most notably the ε-amino group of lysine.[2] Its primary advantage lies in its unique cleavage condition, which allows for selective deprotection without affecting other protecting groups commonly used in peptide synthesis.[3][4]

-

Orthogonality: The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[1][5]

-

Selective Cleavage: It is selectively removed by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1][6]

This "quasi-orthogonal" protection strategy is the foundation for its diverse applications in the synthesis of complex peptides and bioconjugates.[6]

Theoretical Applications in Peptide and Protein Chemistry

The ability to selectively unmask the lysine side chain at a specific point during synthesis opens up a vast array of possibilities for creating complex and functional molecules.

Dde-protected lysine serves as a key building block for the synthesis of branched peptides. After incorporation into a growing peptide chain, the Dde group can be selectively removed to expose the ε-amino group, which can then act as an initiation point for the synthesis of a second peptide chain.[6] This is instrumental in creating:

-

Multivalent Peptides: For enhanced binding affinity and biological activity.[4]

-

Peptide Dendrimers: For applications in drug and gene delivery.[4]

-

Di-epitopic Peptides: For the development of synthetic vaccines and diagnostics.[4]

The Dde group acts as a handle for the precise, site-specific attachment of various molecules to a peptide backbone.[6] This is crucial for:

-

Drug Delivery: Conjugating cytotoxic drugs to targeting peptides to create antibody-drug conjugate (ADC)-like molecules.[3]

-

Molecular Imaging: Attaching fluorescent labels, radioisotopes, or contrast agents for diagnostic purposes.[6]

-

Bioconjugation: Linking peptides to other biomolecules, such as proteins, nucleic acids, or carbohydrates, or to surfaces.[3]

Cyclic peptides often exhibit enhanced stability, bioavailability, and receptor-binding affinity compared to their linear counterparts. Dde-protected lysine facilitates peptide cyclization by allowing the selective deprotection of the lysine side chain for the formation of a lactam bridge with the C-terminus or another side chain.[6]

In protein engineering, Dde-protected lysine can be incorporated to introduce specific modifications that enhance protein stability or function.[3] It is also used in the total synthesis of small proteins where site-specific modifications are required.

The ability to selectively introduce modifications on lysine residues allows researchers to mimic and study the effects of natural post-translational modifications (PTMs) such as ubiquitination, acetylation, and methylation.[7][8][9][10] This is vital for understanding the complex regulatory networks that govern cellular processes.[7][10]

Quantitative Data and Reaction Parameters

The following tables summarize key quantitative data for the deprotection of Dde and its more sterically hindered analogue, ivDde, which is often used to prevent Dde migration in long or complex syntheses.[2][5]

Table 1: Standard Dde/ivDde Deprotection Reagents and Conditions

| Protecting Group | Reagent | Concentration | Solvent | Reaction Time | Repetitions |

| Dde | Hydrazine monohydrate | 2% (v/v) | DMF | 3-5 minutes | 3 |

| ivDde | Hydrazine monohydrate | 2-10% (v/v) | DMF | 5-15 minutes | 3-5 |

| Dde | Hydroxylamine HCl & Imidazole | 0.5 M each | NMP | 30-60 minutes | 1 |

Data compiled from multiple sources.[2][5][11]

Table 2: Troubleshooting and Optimization of Dde Deprotection

| Issue | Potential Cause | Recommended Solution | Quantitative Parameter Adjustment |

| Incomplete Deprotection | Steric hindrance, insufficient reaction time | Increase reaction time or repetitions | Extend time to 5-10 min per repetition |

| Low reagent concentration | Optimize hydrazine concentration | Cautiously increase to 5% (v/v) | |

| Premature Cleavage | Prolonged exposure to piperidine | Minimize piperidine treatment time | Use minimum time for complete Fmoc removal |

| Use a milder base for Fmoc removal | 2% DBU in DMF[5] | ||

| Dde Group Migration | Piperidine-mediated side reaction | Use DBU for Fmoc removal on adjacent residues | 2% DBU in DMF, 3 x 3 min[12] |

| Use the more stable ivDde protecting group | N/A |

This table provides general guidelines. Optimal conditions should be determined empirically.

Experimental Protocols

This protocol describes the standard method for removing the Dde group from a peptide synthesized on a solid support.[1][5]

-

Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]

-

Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[5]

-

Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).[5] c. Gently agitate the mixture at room temperature for 3 minutes.[2][5] d. Drain the solution. e. Repeat steps 3b-3d two more times for a total of three treatments.[2][5]

-

Washing: Thoroughly wash the resin with DMF (5 times) to remove all traces of hydrazine and the cleaved protecting group.[1][5] The resin is now ready for subsequent synthetic steps.

This protocol is used for the selective removal of the Dde group in the presence of Fmoc groups.[2][11]

-

Resin Preparation: Wash the resin-bound peptide with DMF (3 times).[5]

-

Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in N-methylpyrrolidone (NMP).[5]

-

Deprotection Reaction: a. Add the hydroxylamine/imidazole solution to the resin. b. Gently shake the mixture at room temperature for 30 to 60 minutes.[11]

-

Washing: Filter the resin and wash three times with DMF. The peptide-resin is now ready for further elaboration.[2][11]

Visualizing Workflows and Mechanisms

Caption: Solid-phase synthesis workflow for site-specific peptide conjugation.

Caption: Proposed mechanism for the cleavage of the Dde protecting group by hydrazine.

Caption: Decision tree for selecting a lysine protection strategy in Fmoc-SPPS.

Conclusion

Dde-protected lysine derivatives are indispensable tools in modern chemical biology and drug development.[3] Their unique deprotection chemistry enables the synthesis of highly complex and functionalized peptides that would be difficult or impossible to create using other methods. From branched peptides for multivalent targeting to precisely modified bioconjugates for diagnostics and therapeutics, the applications of Dde-protected lysine are vast and continue to expand. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively leverage this versatile building block in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Substrate and Functional Diversity of Protein Lysine Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

basic principles of using Dde-L-lys(boc)-OH in SPPS

An In-depth Technical Guide on the Core Principles of Using Dde-L-lys(boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles and practical applications of Nα-tert-butyloxycarbonyl-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine (this compound) in solid-phase peptide synthesis (SPPS). The strategic use of this orthogonally protected amino acid is pivotal for the synthesis of complex peptides, including branched and cyclic structures, as well as for site-specific modifications.

The Principle of Orthogonal Protection in SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1] To ensure the correct sequence, reactive functional groups on the amino acids that are not involved in peptide bond formation must be temporarily masked with protecting groups.[2][3] The concept of "orthogonal protection" is fundamental to this process, employing protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[1][2][4][5] This strategy allows for precise control over the synthesis and enables complex modifications.[4]

This compound is a prime example of an amino acid derivative designed for an orthogonal protection strategy. It incorporates two distinct protecting groups:

-

The Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the α-amino group of the lysine. It is removed at each cycle of the SPPS to allow for the coupling of the next amino acid.[1][6]

-

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: This group protects the ε-amino group of the lysine side chain and is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[7] The Dde group is selectively cleaved using a dilute solution of hydrazine.[7]

The orthogonality of the Boc and Dde groups allows for the selective deprotection of either the α-amino group for chain elongation or the ε-amino group for side-chain modification at any desired stage of the synthesis.

Core Applications of this compound in SPPS

The unique properties of this compound make it an invaluable tool for advanced peptide synthesis, including:

-

Synthesis of Branched Peptides: A peptide chain can be assembled on the solid support, and after completion, the Dde group on a lysine residue can be selectively removed to allow for the synthesis of a second peptide chain on the lysine side chain.

-

Site-Specific Labeling: The ε-amino group of lysine can be deprotected on-resin for the attachment of fluorescent labels, biotin, or other reporter molecules.

-

Peptide Cyclization: The lysine side chain can be used as an anchor point for on-resin cyclization with another residue in the peptide sequence.

Experimental Protocols and Data

Boc Group Deprotection

The removal of the Boc group is a standard step in each cycle of Boc-based SPPS.

Experimental Protocol:

-

Washing: Wash the peptide-resin with dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes at room temperature.[8] A pre-wash of 1-2 minutes with the TFA/DCM solution can be beneficial.[8]

-

Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.[9]

-

Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM for 2-5 minutes to neutralize the resulting trifluoroacetate salt of the N-terminal amine.[1]

-

Washing: Wash the resin with DCM to remove excess DIPEA.[1]

| Parameter | Condition | Reference |

| Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [8] |

| Time | 15-30 minutes | [8] |

| Temperature | Room Temperature | [9] |

| Neutralization | 5-10% Diisopropylethylamine (DIPEA) in DCM | [1] |

Dde Group Deprotection

The selective cleavage of the Dde group is the key step that leverages the orthogonal nature of this protecting group.

Experimental Protocol:

-

Washing: Wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF).

-

Deprotection: Treat the resin with a 2% solution of hydrazine monohydrate in DMF.[10] The treatment is typically repeated 2-3 times for 3-10 minutes each at room temperature.[10]

-

Washing: Wash the resin extensively with DMF to remove the hydrazine and the cleaved Dde-hydrazine adduct.[10]

| Parameter | Condition | Reference |

| Reagent | 2% Hydrazine Monohydrate in N,N-Dimethylformamide (DMF) | [10] |

| Time | 2-3 treatments of 3-10 minutes each | [10] |

| Temperature | Room Temperature | [10] |

Visualizing the Workflow and Logic

The Orthogonal Protection Scheme

The following diagram illustrates the principle of orthogonal protection using this compound.

Caption: Orthogonal deprotection strategy for this compound.

SPPS Workflow for Branched Peptide Synthesis

This diagram outlines the workflow for synthesizing a branched peptide using this compound.

Caption: Workflow for the synthesis of a branched peptide.

Conclusion

The use of this compound in SPPS exemplifies a sophisticated application of orthogonal protection strategies in modern peptide chemistry. A thorough understanding of the distinct deprotection conditions for the Boc and Dde groups is crucial for the successful synthesis of complex, modified peptides. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and peptide science.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Dde-L-lys(Boc)-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of Nα-Dde-Nε-Boc-L-lysine (Dde-L-lys(Boc)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The use of this orthogonally protected lysine derivative allows for selective deprotection strategies, enabling the synthesis of complex peptides, including branched or cyclic structures, and peptides requiring site-specific modifications. Detailed protocols for coupling, selective Dde-group deprotection, and final cleavage are presented, along with data tables and workflow diagrams to ensure successful implementation.

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of a desired peptide sequence. Orthogonal protecting groups, which can be removed under different conditions, allow for the selective manipulation of specific functional groups within a growing peptide chain. This compound is a uniquely protected amino acid derivative where the α-amino group is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, and the ε-amino group of the lysine side chain is protected by the Boc (tert-butyloxycarbonyl) group.

The Dde group is labile to mild hydrazine treatment, while the Boc group is stable under these conditions but can be removed with moderately strong acids like trifluoroacetic acid (TFA).[1][2] This orthogonality makes this compound a valuable building block for advanced peptide synthesis strategies. For instance, the Dde group can be used as a temporary Nα-protecting group in a synthetic strategy that is orthogonal to the more common Fmoc or Boc strategies for the main peptide chain elongation. Alternatively, if incorporated into a peptide synthesized using standard Fmoc-SPPS, the Dde group on a lysine side-chain can be selectively removed to allow for side-chain modification while the peptide is still on the resin.

This application note details the protocol for incorporating this compound into a peptide sequence, focusing on the coupling reaction, the selective removal of the Dde protecting group, and the final deprotection of the Boc group during cleavage from the solid support.

Chemical Structures and Protecting Group Strategy

The successful incorporation of this compound relies on the differential stability of the Dde and Boc protecting groups.

Caption: Chemical structure concept of this compound.

The core principle involves the selective deprotection of the Nα-Dde group to allow for peptide chain elongation, while the Nε-Boc group remains intact until the final cleavage step.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound. These protocols are based on standard solid-phase peptide synthesis techniques.

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[3][4][5]

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Dde deprotection solution: 2% (v/v) hydrazine monohydrate in DMF[1][6][7]

-

Boc deprotection and cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[8][9]

-

Washing solvents: DMF, DCM, Methanol (MeOH), Diethyl ether

Protocol for Coupling this compound

This protocol assumes a standard Fmoc-SPPS workflow where this compound is to be incorporated at a specific site.

Caption: Workflow for coupling this compound.

-

Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

Protocol for Selective Nα-Dde Deprotection

This protocol is for the removal of the Dde group to allow for further peptide chain elongation.

Caption: Workflow for selective Dde group removal.

-

Resin Washing: Wash the peptide-resin with DMF (3x) to prepare for deprotection.

-

Dde Removal: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.[10] Agitate for 3-5 minutes at room temperature. Drain the solution. Repeat this step two more times.[6][7]

-

Thorough Washing: Wash the resin extensively with DMF (5-7x) to ensure complete removal of hydrazine, which can interfere with subsequent coupling steps.

-

Final Washes: Wash the resin with DCM (3x) and prepare for the next coupling cycle.

Caution: Prolonged exposure to hydrazine or piperidine can potentially lead to Dde migration.[10][11] The recommended short treatment times should be adhered to.

Protocol for Final Cleavage and Nε-Boc Deprotection

This protocol is for the final step where the completed peptide is cleaved from the resin, and the Boc side-chain protecting group is removed.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add the cocktail to the dried resin (10 mL per gram of resin).

-

Reaction: Stir the mixture at room temperature for 2-3 hours.[8][12]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10x the volume of the filtrate).

-